molecular formula C10H14 B1582087 2,8-Decadiyne CAS No. 4116-93-2

2,8-Decadiyne

Cat. No. B1582087
CAS RN: 4116-93-2
M. Wt: 134.22 g/mol
InChI Key: KORPQWPYEOSKGV-UHFFFAOYSA-N
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Description

2,8-Decadiyne is a chemical compound with the molecular formula C10H14 . It has an average mass of 134.218 Da and a monoisotopic mass of 134.109543 Da .


Molecular Structure Analysis

The molecular structure of 2,8-Decadiyne consists of 10 carbon atoms and 14 hydrogen atoms . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

2,8-Decadiyne has a density of 0.8±0.1 g/cm3, a boiling point of 187.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.9±0.2 mmHg at 25°C . Its enthalpy of vaporization is 40.6±0.8 kJ/mol, and it has a flash point of 56.4±16.7 °C . The index of refraction is 1.466, and it has a molar refractivity of 44.4±0.3 cm3 . It has 5 freely rotating bonds .

Scientific Research Applications

Organometallic Chemistry

The reactivity of 2,8-decadiyne in organometallic chemistry is an area of interest. For instance, Hill et al. (2004) investigated the behavior of 2,8-decadiyne under conditions meant to induce cyclization, discovering that it fails to cyclize even at elevated temperatures. This contrasted with other diynes like 4,7,10-trithiatrideca-2,11-diyne (TTDD), which successfully formed a cyclopentadienone complex. This suggests a specific role for thioether coordination in TTDD macrocyclization, highlighting the distinct reactivity patterns of different diynes, including 2,8-decadiyne (Hill, Rae, Schultz, & Willis, 2004).

Synthesis Techniques

Another aspect of research involving 2,8-decadiyne is its synthesis. Kohnen et al. (2007) described a method to synthesize terminal 1,3-diynes, including 1,3-decadiyne, via Sonogashira coupling of vinylidene chloride followed by elimination. This method indicates the potential to efficiently create various diyne compounds, including 2,8-decadiyne, for further application in chemical research (Kohnen, Danheiser, Denmark, & Liu, 2007).

Molecular Modeling and Thin Films

The use of diynes in molecular modeling and the formation of thin films is also notable. Dickie et al. (2002) utilized molecular modeling to determine the organization of 1,9-decadiyne monolayers on various surfaces. This approach elucidates the structure of monolayers, which can be crucial in the development of nanomaterials and coatings, potentially including those derived from 2,8-decadiyne (Dickie, Kakkar, & Whitehead, 2002).

Nonlinear Optical Properties

Research by Okawa et al. (1991) focused on the nonlinear optical properties of poly(1,9-decadiyne) (PDD). They observed that thermal treatment of PDD films resulted in the appearance of third harmonic generation (THG), indicating potential applications in optical technologies. Although this study focused on PDD, similar investigations could be relevant for materials derived from 2,8-decadiyne (Okawa, Sekiya, Osawa, Wada, Yamada, Sasabe, & Uryu, 1991).

Polymer Chemistry

Xu et al. (2002) explored the use of diynes in polymer chemistry. They conducted polycyclotrimerizations of diynes like 1,9-decadiyne, producing hyperbranched polyphenylenes. These polymers exhibited properties like low viscosity and high thermal stability, suggesting potential applications in materials science that could extend to compounds like 2,8-decadiyne (Xu, Peng, Sun, Dong, Salhi, Luo, Chen, Huang, Zhang, Xu, & Tang, 2002).

Safety And Hazards

2,8-Decadiyne is classified as a flammable liquid (Category 3) and has an aspiration hazard (Category 1) . It is a flammable liquid and vapour and may be fatal if swallowed and enters airways .

properties

IUPAC Name

deca-2,8-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORPQWPYEOSKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194096
Record name 2,8-Decadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Decadiyne

CAS RN

4116-93-2
Record name 2,8-Decadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Decadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Decadiyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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